4-(Trifluoromethyl)pyridine-2-sulfonic acid
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Overview
Description
4-(Trifluoromethyl)pyridine-2-sulfonic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonic acid group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)pyridine-2-sulfonic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by sulfonation to introduce the sulfonic acid group . Another method includes the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl and sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds .
Scientific Research Applications
4-(Trifluoromethyl)pyridine-2-sulfonic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonic acid group facilitates binding to specific enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the sulfonic acid group.
Trifluoromethanesulfonic acid: Contains the trifluoromethyl and sulfonic acid groups but lacks the pyridine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but contains a fluorine atom instead of the sulfonic acid group.
Uniqueness
4-(Trifluoromethyl)pyridine-2-sulfonic acid is unique due to the combination of the trifluoromethyl group, pyridine ring, and sulfonic acid group. This combination imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)4-1-2-10-5(3-4)14(11,12)13/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMXLIILDWHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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